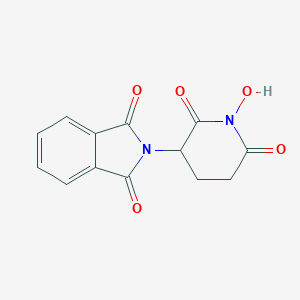
N-Hydroxythalidomide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxythalidomide (NHT) is a derivative of thalidomide, a drug that was initially used as a sedative and anti-nausea medication in the late 1950s. However, thalidomide was later discovered to cause severe birth defects in babies born to women who had taken the drug during pregnancy. NHT, on the other hand, has shown promise as a potential anticancer agent and immunomodulator, without the teratogenic effects of thalidomide.
Wirkmechanismus
The exact mechanism of action of N-Hydroxythalidomide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-Hydroxythalidomide has been shown to inhibit the activity of enzymes such as TNF-α, COX-2, and NF-κB, which are involved in inflammation and tumor growth. N-Hydroxythalidomide has also been shown to modulate the immune system by increasing the production of cytokines and activating T cells.
Biochemische Und Physiologische Effekte
N-Hydroxythalidomide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-Hydroxythalidomide has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In animal models, N-Hydroxythalidomide has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve immune function. N-Hydroxythalidomide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Hydroxythalidomide in lab experiments is that it is a well-characterized compound with known synthesis methods and chemical properties. N-Hydroxythalidomide has also been extensively studied in vitro and in vivo, which provides a wealth of information on its potential mechanisms of action and therapeutic applications. However, one limitation of using N-Hydroxythalidomide in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-Hydroxythalidomide. One area of interest is the development of N-Hydroxythalidomide-based therapies for cancer and other diseases. N-Hydroxythalidomide has shown promise as a potential anticancer agent and immunomodulator, but further research is needed to determine its safety and efficacy in humans. Another area of interest is the development of new synthesis methods for N-Hydroxythalidomide, which could improve its availability and reduce its cost. Finally, research on the mechanisms of action of N-Hydroxythalidomide could provide insights into the underlying biology of cancer and other diseases, which could lead to the development of new therapies.
Synthesemethoden
N-Hydroxythalidomide can be synthesized through a multistep process that involves the conversion of thalidomide to an intermediate compound, followed by oxidation and hydrolysis steps. The final product is obtained as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-Hydroxythalidomide has been extensively studied for its potential as an anticancer agent and immunomodulator. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and modulate the immune system to enhance antitumor responses. N-Hydroxythalidomide has also been investigated for its potential in treating other diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
126663-38-5 |
|---|---|
Produktname |
N-Hydroxythalidomide |
Molekularformel |
C13H10N2O5 |
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O5/c16-10-6-5-9(13(19)15(10)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9,20H,5-6H2 |
InChI-Schlüssel |
ATCLIPYVSYRXGS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O |
Synonyme |
N-hydroxythalidomide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



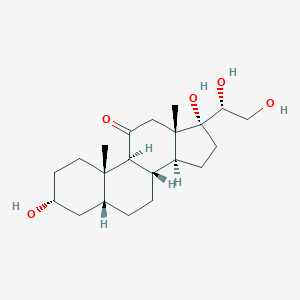
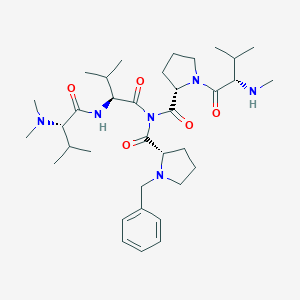
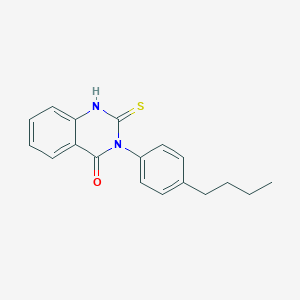
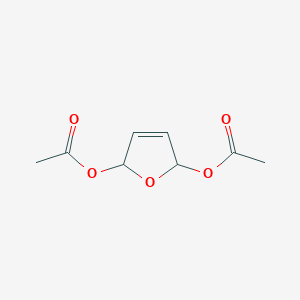
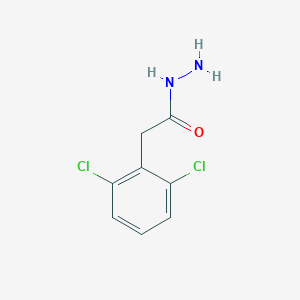
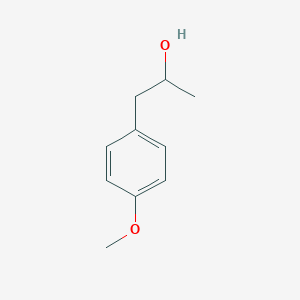
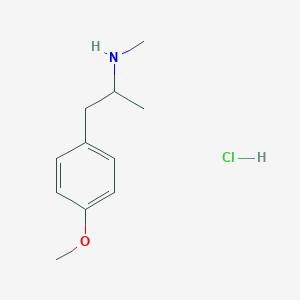
![tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B145600.png)
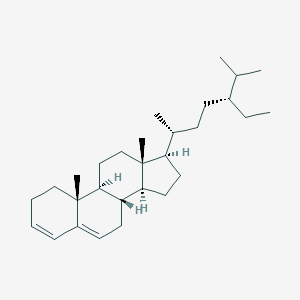
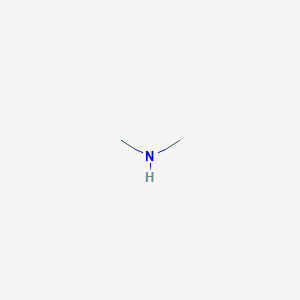
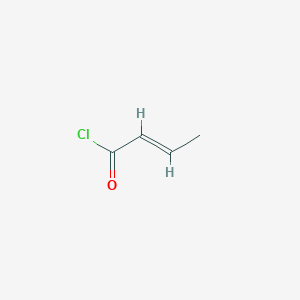
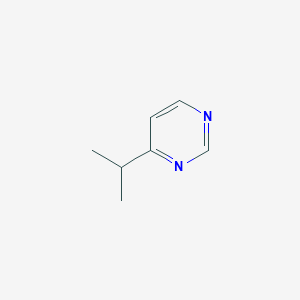
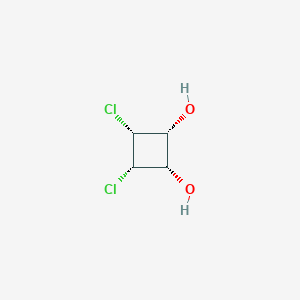
![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)